molecular formula C11H10F3N3O B3003181 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 1274826-77-5

2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B3003181
CAS No.: 1274826-77-5
M. Wt: 257.216
InChI Key: NJHOLHGWBZCVMT-UHFFFAOYSA-N
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Description

2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a useful research compound. Its molecular formula is C11H10F3N3O and its molecular weight is 257.216. The purity is usually 95%.
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Biological Activity

The compound 2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a member of the triazole family, known for its diverse biological activities. Triazoles are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H10F3N4OC_{11}H_{10}F_3N_4O, with a molecular weight of 300.23 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

PropertyValue
Molecular FormulaC₁₁H₁₀F₃N₄O
Molecular Weight300.23 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

The biological activity of triazole compounds often involves:

  • Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450s, which are crucial in drug metabolism.
  • Antimicrobial Activity : Many triazoles exhibit antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Anticancer Properties : Some triazole derivatives have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant antifungal activity against strains like Candida albicans and Aspergillus fumigatus . The presence of the trifluoromethyl group is believed to enhance binding affinity to the target enzymes involved in ergosterol biosynthesis.

Anticancer Activity

Research indicates that triazole compounds can exhibit anticancer effects through various mechanisms. A study highlighted that certain triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways . The specific compound's structure allows it to interact with multiple cellular targets, potentially leading to enhanced therapeutic efficacy.

Study on Antifungal Activity

In a comparative study evaluating the antifungal activity of several triazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole. The study concluded that the compound's unique structural features contributed significantly to its bioactivity .

Study on Anticancer Properties

Another research focused on the anticancer properties of triazole derivatives found that this compound showed promising results against breast cancer cell lines. The compound was able to inhibit cell proliferation and induce apoptosis at lower concentrations than many traditional chemotherapeutics .

Properties

IUPAC Name

2-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)8-2-1-3-10(6-8)17-7-9(4-5-18)15-16-17/h1-3,6-7,18H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHOLHGWBZCVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=N2)CCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.